4'-氰基-2,2':6',2"-三联吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

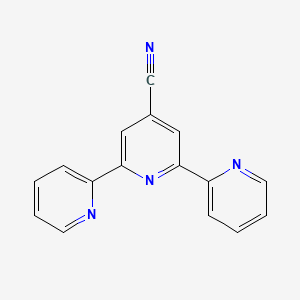

4’-Cyano-2,2’: 6’,2"-terpyridine is a heterocyclic compound derived from terpyridine, featuring a cyano group at the 4’ position. This compound is known for its ability to form complexes with various metal ions, making it a valuable ligand in coordination chemistry .

科学研究应用

4’-Cyano-2,2’: 6’,2"-terpyridine has a wide range of applications in scientific research:

作用机制

Target of Action

The primary targets of 4’-Cyano-2,2’ : 6’,2"-terpyridine are mitochondria . Mitochondria are the powerhouses of the cell, responsible for producing energy in the form of adenosine triphosphate (ATP). They also play a crucial role in cellular processes such as cell growth, differentiation, and apoptosis .

Mode of Action

4’-Cyano-2,2’ : 6’,2"-terpyridine interacts with its targets by disrupting the mitophagy-related protein expression . Mitophagy is a selective autophagic process involved in degrading dysfunctional mitochondria . The compound causes dissipation of the mitochondrial membrane potential, elevation of the calcium ion [Ca2+] and reactive oxygen species levels, promotion of mitochondrial DNA damage, and reduction in the ATP and mitochondrial respiratory chain levels .

Biochemical Pathways

The compound affects the mitophagy pathway . By disrupting the mitophagy-related protein expression, it leads to the degradation of dysfunctional mitochondria . This results in downstream effects such as the disruption of cellular energy production and potential induction of cell death .

Pharmacokinetics

The compound’s interaction with mitochondria suggests it is able to penetrate cellular membranes and reach intracellular targets

Result of Action

The molecular and cellular effects of 4’-Cyano-2,2’ : 6’,2"-terpyridine’s action include the disruption of mitochondrial function, leading to potential cell death . This is due to the compound’s effect on the mitophagy pathway and its resulting impact on cellular energy production .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Cyano-2,2’: 6’,2"-terpyridine typically involves the palladium-catalyzed cyanation of 4’-chloro-2,2’: 6’,2"-terpyridine . This reaction is carried out under mild conditions, ensuring the preservation of the cyano group. Another method involves the KF/alumina-catalyzed Michael addition of 4’-pyrrol-2-yl-2,2’: 6’,2"-terpyridine into acrylonitrile .

Industrial Production Methods: While specific industrial production methods for 4’-Cyano-2,2’: 6’,2"-terpyridine are not extensively documented, the scalability of the aforementioned synthetic routes suggests their potential for industrial application. The use of palladium-catalyzed reactions and Michael additions are well-established in industrial organic synthesis .

化学反应分析

Types of Reactions: 4’-Cyano-2,2’: 6’,2"-terpyridine undergoes various chemical reactions, including:

Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.

Coordination Reactions: It forms stable complexes with metal ions such as ruthenium and platinum.

Common Reagents and Conditions:

Palladium Catalysts: Used in cyanation reactions.

KF/Alumina: Used in Michael addition reactions.

Major Products:

相似化合物的比较

- 4’-Chloro-2,2’: 6’,2"-terpyridine

- 4’-Phenyl-2,2’: 6’,2"-terpyridine

- 4’-Substituted-2,2’: 6’,2"-terpyridine derivatives (e.g., 4’-N-(2-Cyanoethyl)pyrrol-2-yl-2,2’: 6’,2"-terpyridine)

Uniqueness: 4’-Cyano-2,2’: 6’,2"-terpyridine is unique due to the presence of the cyano group, which significantly enhances its electron-withdrawing properties. This modification alters its redox and photophysical properties, making it distinct from other terpyridine derivatives .

生物活性

6-(Pyridin-2-yl)-[2,2'-bipyridine]-4-carbonitrile is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, integrating data from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound features a bipyridine structure with a carbonitrile group, which is known to enhance biological activity through various mechanisms. The synthesis typically involves reactions that incorporate pyridine derivatives and carbonitrile functionalities. For example, the synthesis of related pyridine-based compounds often utilizes click chemistry and other synthetic pathways to achieve desired structures with high yields and purity .

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to 6-(Pyridin-2-yl)-[2,2'-bipyridine]-4-carbonitrile exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various pathogens with minimal inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL . Such findings suggest that the compound may possess similar or enhanced antimicrobial capabilities.

Anticonvulsant Properties

In vitro studies have indicated that certain pyridine-based compounds exhibit anticonvulsant activity. The evaluation of these compounds often involves the pentylenetetrazole (PTZ) test, which assesses their efficacy in preventing seizures. Compounds with structural similarities have demonstrated promising results, indicating potential therapeutic applications in epilepsy management .

Anticancer Activity

Research into the anticancer properties of related compounds has shown that they can induce cell cycle arrest and apoptosis in various cancer cell lines. For instance, some derivatives have been reported to exhibit IC50 values as low as 0.25 μM against hepatocarcinoma cells . This suggests that 6-(Pyridin-2-yl)-[2,2'-bipyridine]-4-carbonitrile may also possess significant anticancer activity.

The biological activity of 6-(Pyridin-2-yl)-[2,2'-bipyridine]-4-carbonitrile can be attributed to several mechanisms:

- Enzyme Inhibition : Many pyridine derivatives act as inhibitors of key enzymes involved in bacterial growth and cancer cell proliferation.

- DNA Interaction : The compound may interact with DNA or RNA, disrupting replication processes in pathogens or cancer cells.

- Receptor Modulation : Some studies suggest that these compounds can modulate neurotransmitter receptors, contributing to their anticonvulsant effects.

Case Studies and Research Findings

属性

IUPAC Name |

2,6-dipyridin-2-ylpyridine-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N4/c17-11-12-9-15(13-5-1-3-7-18-13)20-16(10-12)14-6-2-4-8-19-14/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KALLUAMTZFFSDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。